molecular formula C5H7N3O3 B1469465 3-methoxy-1-methyl-4-nitro-1H-pyrazole CAS No. 1201935-85-4

3-methoxy-1-methyl-4-nitro-1H-pyrazole

Cat. No. B1469465
M. Wt: 157.13 g/mol
InChI Key: PQCDQLCMCVXEHN-UHFFFAOYSA-N
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Description

“3-Methoxy-1-methyl-4-nitro-1H-pyrazole” is a chemical compound used in the preparation of aminopyrazole derivatives as potent, selective, and brain penetrant Leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors .


Molecular Structure Analysis

The molecular structure of “3-methoxy-1-methyl-4-nitro-1H-pyrazole” is represented by the linear formula C5H7N3O3 . The InChI code for this compound is 1S/C5H7N3O3/c1-7-3-4 (8 (9)10)5 (6-7)11-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methoxy-1-methyl-4-nitro-1H-pyrazole” include a molecular weight of 157.13 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Facile Synthesis and Antimicrobial Activity : A study by Banoji et al. (2022) explored the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives with methoxy and methyl groups similar to 3-methoxy-1-methyl-4-nitro-1H-pyrazole. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains (Banoji, Angajala, Ravulapelly, & Vannada, 2022).

Photoreactions and Nucleophilic Substitution

  • Nucleophilic Photosubstitution Reactions : Research by Oldenhof and Cornelisse (2010) indicated that nucleophilic photosubstitution of nitro derivatives of 1-methylpyrazole, which shares structural similarities with 3-methoxy-1-methyl-4-nitro-1H-pyrazole, depends on the position of the nitro group. This study provided insights into the preparation of various substituted pyrazoles (Oldenhof & Cornelisse, 2010).

Corrosion Inhibition in Industrial Applications

  • Corrosion Inhibition : Singh et al. (2020) explored the use of pyrazole derivatives, including those with methoxy groups, as corrosion inhibitors in the petroleum industry. Their study demonstrated the effectiveness of these compounds in protecting steel in acidic environments, highlighting the industrial applications of pyrazole derivatives (Singh, Ansari, Quraishi, & Kaya, 2020).

Organic Synthesis and Biological Activity

  • Synthesis of Biologically Active Derivatives : Research on the synthesis of various pyrazole derivatives, including those with methoxy groups, has been significant in the field of organic chemistry and pharmacology. These studies have focused on developing new chemical entities with potential biological activities, such as anti-inflammatory, analgesic, and anticancer properties (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).

Safety And Hazards

“3-methoxy-1-methyl-4-nitro-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-methoxy-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-3-4(8(9)10)5(6-7)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCDQLCMCVXEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-4-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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